Cas no 866867-06-3 (6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

6-Fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative with a substituted benzenesulfonyl group, exhibiting potential utility in medicinal chemistry and pharmaceutical research. Its structural features, including the fluoro substituent and methoxyphenylmethyl moiety, suggest enhanced metabolic stability and improved binding affinity in target interactions. The 4-methylbenzenesulfonyl group may contribute to increased solubility and bioavailability. This compound is of interest for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise structure-activity relationship studies, making it a valuable intermediate for synthesizing biologically active molecules.
6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one structure
866867-06-3 structure
Product name:6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No:866867-06-3
MF:C24H20FNO4S
MW:437.483308792114
CID:6265367
PubChem ID:2150070

6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • 866867-06-3
    • 6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
    • F1607-0116
    • AKOS001838690
    • AB00675431-01
    • 6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • 6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one
    • Inchi: 1S/C24H20FNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-19(12-17)30-2)22-11-8-18(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3
    • InChI Key: CRMMAEOJIDKJSM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(C1C(C2C=C(C=CC=2N(C=1)CC1C=CC=C(C=1)OC)F)=O)(=O)=O

Computed Properties

  • Exact Mass: 437.10970745g/mol
  • Monoisotopic Mass: 437.10970745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 784
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 72.1Ų

6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1607-0116-20mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1607-0116-2mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1607-0116-2μmol
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1607-0116-40mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1607-0116-3mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1607-0116-15mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1607-0116-50mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1607-0116-1mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1607-0116-4mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1607-0116-5mg
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
866867-06-3 90%+
5mg
$69.0 2023-05-17

Additional information on 6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Recent Advances in the Study of 6-Fluoro-1-(3-Methoxyphenyl)Methyl-3-(4-Methylbenzenesulfonyl)-1,4-Dihydroquinolin-4-One (CAS: 866867-06-3)

The compound 6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS: 866867-06-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its quinolin-4-one core structure, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route for 6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, which improved yield and purity compared to previous methods. The study also explored the compound's inhibitory effects on specific protein targets implicated in inflammatory diseases, demonstrating promising IC50 values in the low micromolar range.

In addition to its anti-inflammatory potential, this compound has shown activity against various cancer cell lines. A 2024 study in Bioorganic & Medicinal Chemistry Letters investigated the structure-activity relationship (SAR) of derivatives of 6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, identifying key structural features responsible for its cytotoxic effects. The research team found that modifications to the methoxyphenyl and tosyl groups significantly influenced the compound's potency and selectivity against different cancer types.

Pharmacokinetic studies of this compound have revealed interesting properties that make it a viable candidate for further development. Research published in European Journal of Pharmaceutical Sciences (2023) demonstrated that 6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibits favorable metabolic stability in human liver microsomes and moderate plasma protein binding, suggesting reasonable bioavailability for oral administration. The study also reported the compound's ability to cross the blood-brain barrier, opening possibilities for central nervous system applications.

Recent computational studies have provided insights into the molecular interactions of this compound with its biological targets. Molecular docking and dynamics simulations published in Journal of Chemical Information and Modeling (2024) revealed that the compound binds to the ATP-binding site of certain kinases through hydrogen bonding with the fluoro and sulfonyl groups, while the methoxyphenyl moiety contributes to hydrophobic interactions. These findings have guided the design of more potent analogs with improved binding affinity.

The safety profile of 6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has been evaluated in preliminary toxicity studies. A recent report in Toxicology Reports (2024) indicated that the compound showed acceptable cytotoxicity levels in normal cell lines at therapeutic concentrations, with no significant hepatotoxicity observed in animal models. However, further comprehensive toxicological assessments are needed before clinical translation.

Future research directions for this compound include optimization of its physicochemical properties, investigation of combination therapies, and exploration of its potential in other therapeutic areas such as neurodegenerative diseases and infectious diseases. The growing body of research on 6-fluoro-1-(3-methoxyphenyl)methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one suggests it represents a promising scaffold for the development of novel therapeutic agents with diverse applications in medicine.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd